Cas no 167626-27-9 (Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate)

Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic aromatic ester featuring a 1,2,4-triazole moiety attached to a benzoate framework. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the triazole ring enhances its ability to participate in hydrogen bonding and metal coordination, making it valuable for ligand design and catalytic applications. Its ester group allows for further functionalization, enabling derivatization into amides or acids. The compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it a useful building block in medicinal chemistry for developing triazole-containing therapeutics.
Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate structure
167626-27-9 structure
Product Name:Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
CAS No:167626-27-9
MF:C10H9N3O2
MW:203.197361707687
MDL:MFCD11223482
CID:1036633
PubChem ID:22224836
Update Time:2025-06-08

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
    • Methyl 3-(1,2,4-triazol-1-yl)benzoate
    • Methyl 3-(1H-1,2,3-triazol-1-yl)benzoate
    • Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester
    • PubChem22936
    • NKGYSGGAEUCELQ-UHFFFAOYSA-N
    • 6974AJ
    • TRA0058965
    • SY003692
    • methyl 3-[1,2,4]triazol-1-yl-benzoate
    • methyl 3-(1H-1,2,4-triazol-1-yl)-benzoate
    • 3-[1,2,4]triazol-1-yl-benzoic acid methyl
    • SCHEMBL5869031
    • AS-31512
    • DTXSID30623584
    • MFCD11223482
    • Methyl 3-(1 pound not2 pound not4-triazol-1-yl)benzoate
    • 167626-27-9
    • Methyl3-(1,2,4-triazol-1-yl)benzoate
    • A882235
    • CS-0447789
    • AKOS015888182
    • 3-[1,2,4]triazol-1-yl-benzoic acid methyl ester
    • Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
    • MDL: MFCD11223482
    • Inchi: 1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3
    • InChI Key: NKGYSGGAEUCELQ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC(=C1)N1C=NC=N1)=O

Computed Properties

  • Exact Mass: 203.06900
  • Monoisotopic Mass: 203.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.272
  • Boiling Point: 382.161℃ at 760 mmHg
  • Flash Point: 184.925℃
  • Refractive Index: 1.614
  • PSA: 57.01000
  • LogP: 1.05390

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate Pricemore >>

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